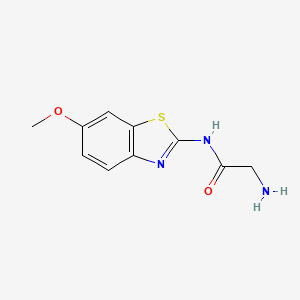

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5,11H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBOXSWNSSOSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methoxy group can be introduced through methylation reactions. The glycinamide moiety is then attached via amide bond formation using glycine or its derivatives under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Specifically, N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide has been evaluated for its effectiveness against various bacterial strains. For instance, compounds similar to this structure have shown promising results in inhibiting Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| W6 (related compound) | 5.19 | Staphylococcus aureus |

| W1 (related compound) | 5.08 | Candida albicans |

| W17 (related compound) | 4.12 | Anticancer activity |

Anticancer Activity

The anticancer potential of this compound has been explored through various analogues. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, outperforming established chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| W17 | 4.12 | Various cancer cell lines |

| Standard (5-FU) | 7.69 | Various cancer cell lines |

Protein Kinase Modulation

This compound is also noted for its role in modulating protein kinase activity. Protein kinases are critical in regulating cellular functions such as proliferation and apoptosis, making them significant targets in cancer therapy . The ability to modulate these enzymes can lead to therapeutic strategies for treating various cancers and inflammatory diseases.

Table 3: Protein Kinase Modulation Studies

| Study Focus | Findings |

|---|---|

| Cancer Treatment | Effective modulation of kinase activity |

| Inflammatory Diseases | Potential therapeutic effects on cell migration and proliferation |

Research Insights

The synthesis and evaluation of this compound derivatives have provided insights into their structure-activity relationships (SAR). These studies highlight the significance of specific functional groups in enhancing biological activity against microbial pathogens and cancer cells .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

- Key Features : Methoxy group at the 6-position and a pyridinyl-acetamide substituent.

- Activity : Exhibits potent antimicrobial activity against S. aureus (MIC = 12.5 µg/ml), B. subtilis (MIC = 6.25 µg/ml), and E. coli (MIC = 3.125 µg/ml). Docking studies suggest inhibition of bacterial DNA gyrase (PDB: 3G75) .

- Comparison : The glycinamide variant may exhibit altered pharmacokinetics due to reduced steric bulk compared to the pyridinyl-acetamide group. Glycinamide’s hydrogen-bonding capacity could enhance target binding but may reduce membrane permeability.

BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Derivatives (EP3348550A1)

- Key Features : Trifluoromethyl group at the 6-position and acetamide substituents with methoxyphenyl groups.

Neuroactive Benzothiazole Derivatives

Troriluzole (Glycylglycyl-N2-methyl-N1-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycinamide)

- Key Features : Trifluoromethoxy group at the 6-position and a tripeptide-like glycinamide chain.

- Activity: Approved for spinocerebellar ataxia, acting as a glutamate release inhibitor. The trifluoromethoxy group likely enhances CNS penetration compared to the methoxy group in the target compound .

- Comparison : Substitution at the 6-position (methoxy vs. trifluoromethoxy) significantly alters therapeutic applications, with methoxy derivatives favoring peripheral targets (e.g., antimicrobial enzymes) .

Structural and Crystallographic Comparisons

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide

- Key Features : Adamantyl group attached to the acetamide moiety.

- Structural Insights : Crystallizes in a triclinic system with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions. The adamantyl group introduces steric bulk, reducing solubility but enhancing hydrophobic interactions .

- Comparison : The glycinamide derivative lacks the adamantyl group, likely improving aqueous solubility but sacrificing hydrophobic binding pockets in targets.

N-(6-Methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- Key Features : Naphthalene substituent instead of glycinamide.

- Glycinamide’s smaller size may reduce off-target effects .

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 6th position of the benzothiazole ring and a glycinamide moiety. The unique structure contributes to its biological properties, differentiating it from other benzothiazole derivatives.

| Property | Description |

|---|---|

| Chemical Formula | C₉H₈N₂O₂S |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 1573548-46-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to significant biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially offering therapeutic benefits against various conditions.

- Receptor Activation : It may activate certain receptors that trigger beneficial cellular responses, contributing to its pharmacological effects.

Antimicrobial Properties

Benzothiazole derivatives have been noted for their antimicrobial activities. The structural characteristics of this compound suggest potential effectiveness against various microbial strains. Research on similar compounds indicates that modifications in the benzothiazole structure can enhance antimicrobial potency .

Antitumor Activity

The compound's interaction with cellular pathways may also extend to antitumor activity. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The glycinamide moiety may enhance this effect by facilitating better cellular uptake and interaction with cancer-related targets .

Case Studies and Research Findings

- Anticonvulsant Evaluation : A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited significant anticonvulsant activity in models of maximal electroshock-induced seizures. While this compound was not directly tested, the findings suggest that similar structural motifs could yield comparable results .

- Antimicrobial Activity : In a comparative study of cyclic imide derivatives with benzothiazole structures, several compounds demonstrated potent antibacterial and antifungal activities. The presence of the methoxy group in this compound could potentially enhance its antimicrobial efficacy .

Q & A

Basic Research Question

- IR Spectroscopy : Confirms amide (1668 cm⁻¹) and methoxy (1267 cm⁻¹) groups .

- NMR : ¹H NMR identifies methoxy protons (~3.76 ppm) and aromatic protons (~7.73 ppm) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., NIST data for related glycine derivatives) .

- Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.4% of theoretical) .

How can researchers resolve contradictions in biological activity data across benzothiazole derivatives?

Advanced Research Question

Discrepancies often arise from variations in substituent effects, assay conditions, or bacterial strains. For example, methoxy-substituted derivatives may show lower potency against P. aeruginosa compared to nitro analogs due to differences in membrane permeability . Standardizing protocols (e.g., CLSI guidelines) and using isogenic bacterial strains can mitigate variability. Computational modeling (e.g., QSAR) further clarifies substituent contributions .

What challenges arise during the refinement of X-ray diffraction data for benzothiazole-glycinamide complexes?

Advanced Research Question

Common issues include:

- Disorder in Flexible Groups : Adamantyl or methoxy substituents may require anisotropic displacement parameter (ADP) refinement .

- Hydrogen Bonding Networks : Validating intermolecular interactions (e.g., N–H⋯N) using software like Mercury .

- Twinned Crystals : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups (e.g., triclinic P1) .

What strategies improve the solubility of this compound for in vitro assays?

Basic Research Question

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions .

- Microwave-Assisted Synthesis : Reduces particle size, improving dissolution rates .

How should researchers handle stability and storage of benzothiazole-glycinamide derivatives?

Basic Research Question

- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Decomposition Monitoring : Regular HPLC checks for degradation products (e.g., hydrolysis of amide bonds) .

- Waste Disposal : Follow protocols for halogenated solvents (e.g., chloroform) and heavy metals (e.g., thiazole byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.